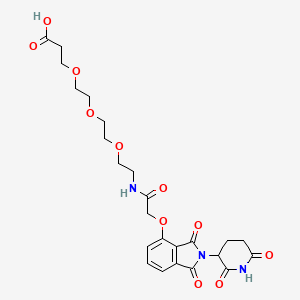
Thalidomide-O-acetamido-PEG3-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-PEG3-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages small molecules to induce protein degradation. The compound is designed for research purposes and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG3-C2-acid involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This ligand is then conjugated with a 3-unit PEG linker. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-acetamido-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Thalidomide-O-acetamido-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and nanotechnology
Mécanisme D'action
The mechanism of action of Thalidomide-O-acetamido-PEG3-C2-acid involves its role as a cereblon ligand in PROTAC technology. The compound binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Similar structure but with a different functional group.
Thalidomide-O-amido-PEG-C2-NH2: Contains a shorter PEG linker
Uniqueness
Thalidomide-O-acetamido-PEG3-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand and a 3-unit PEG linker. This structure provides it with distinct properties and applications, particularly in the field of PROTAC technology .
Propriétés
Formule moléculaire |
C24H29N3O11 |
|---|---|
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H29N3O11/c28-18-5-4-16(22(32)26-18)27-23(33)15-2-1-3-17(21(15)24(27)34)38-14-19(29)25-7-9-36-11-13-37-12-10-35-8-6-20(30)31/h1-3,16H,4-14H2,(H,25,29)(H,30,31)(H,26,28,32) |
Clé InChI |
QPERWGJEVGYYBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
![2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14778116.png)
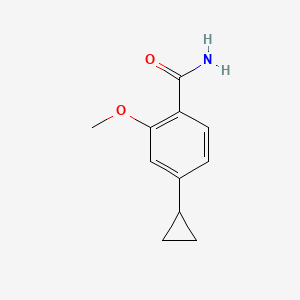
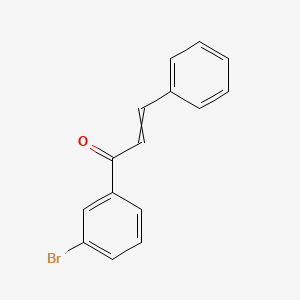
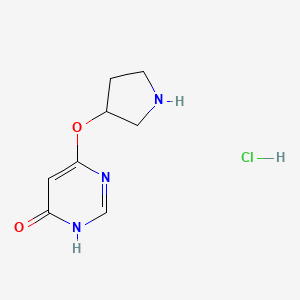
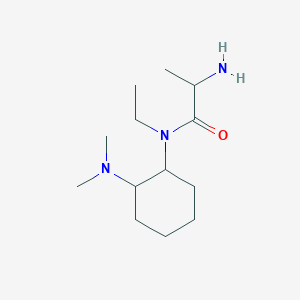
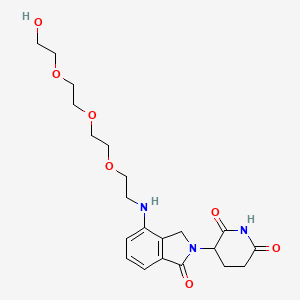
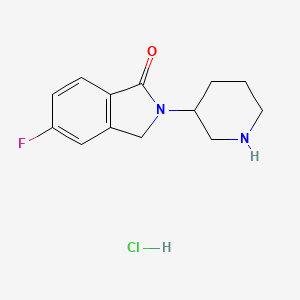
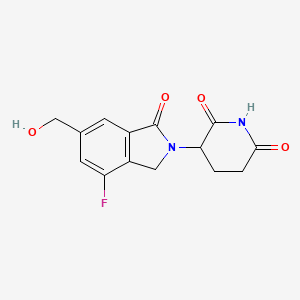
methyl}-2H-pyrrole](/img/structure/B14778183.png)


![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
